1-[(4-Chlorophenyl)sulfanylmethyl]piperidine
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Overview
Description
1-[(4-Chlorophenyl)sulfanylmethyl]piperidine is an organic compound that features a piperidine ring substituted with a sulfanylmethyl group attached to a 4-chlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorophenyl)sulfanylmethyl]piperidine typically involves the reaction of 4-chlorobenzenethiol with piperidine in the presence of a suitable base. The reaction proceeds through the formation of a sulfanylmethyl intermediate, which subsequently reacts with piperidine to yield the final product. Common bases used in this reaction include sodium hydride or potassium carbonate, and the reaction is often carried out in an aprotic solvent such as dimethylformamide or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chlorophenyl)sulfanylmethyl]piperidine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group, yielding the corresponding piperidine derivative.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, various nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)sulfanylmethyl]piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Piperidine: A simple heterocyclic amine with a similar structure but lacking the sulfanylmethyl and chlorophenyl groups.
4-Chlorobenzenethiol: Contains the chlorophenyl and sulfanyl groups but lacks the piperidine ring.
N-Substituted Piperidines: Compounds with various substituents on the piperidine ring, exhibiting different biological activities.
Uniqueness: 1-[(4-Chlorophenyl)sulfanylmethyl]piperidine is unique due to the presence of both the sulfanylmethyl and chlorophenyl groups, which confer specific chemical and biological properties.
Properties
CAS No. |
6631-77-2 |
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Molecular Formula |
C12H16ClNS |
Molecular Weight |
241.78 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)sulfanylmethyl]piperidine |
InChI |
InChI=1S/C12H16ClNS/c13-11-4-6-12(7-5-11)15-10-14-8-2-1-3-9-14/h4-7H,1-3,8-10H2 |
InChI Key |
XUTISGGIDBIFGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CSC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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